molecular formula C14H21ClN2O B1462779 N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride CAS No. 1185303-80-3

N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride

Cat. No.: B1462779
CAS No.: 1185303-80-3
M. Wt: 268.78 g/mol
InChI Key: WTTFQTTYDNNKKI-UHFFFAOYSA-N
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Description

N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride is a useful research compound. Its molecular formula is C14H21ClN2O and its molecular weight is 268.78 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the compound's structure, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The molecular formula of this compound is C14H21ClN2OC_{14}H_{21}ClN_2O with a molecular weight of 268.79 g/mol. The compound features a piperidine ring, which is known for its ability to interact with various biological targets, including receptors involved in neurotransmission and cell signaling.

1. Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of benzoylpiperidine have shown IC50 values ranging from 7.9 to 92 µM against human breast and ovarian cancer cells . This suggests that the piperidine moiety may enhance the compound's ability to inhibit tumor growth.

2. Sigma Receptor Interaction

This compound has been associated with sigma receptor activity, particularly sigma-1 and sigma-2 receptors, which are overexpressed in several types of tumors. The engagement of these receptors can lead to apoptosis in cancer cells, making this compound a potential candidate for targeted cancer therapies .

3. Neuropharmacological Effects

The benzamide structure is prevalent in neuropharmacological agents. Compounds bearing similar structures have been shown to affect serotonin and dopamine receptors, which are critical in treating neuropsychiatric disorders . The interaction with these receptors could provide insights into the compound's potential use as an antidepressant or antipsychotic agent.

Case Studies

  • Antiproliferative Activity : In a study evaluating various benzoylpiperidine derivatives, modifications led to enhanced activity against MDA-MB-231 (breast cancer) and COV318 (ovarian cancer) cell lines. The most potent derivative exhibited an IC50 value of 19.9 µM, showcasing the importance of structural optimization .
  • Sigma Receptor Studies : A specific study highlighted that compounds targeting sigma receptors demonstrated significant inhibition of cell growth in solid tumors, suggesting that this compound could play a role in future therapeutic strategies against cancer .

Table 1: Antiproliferative Activity of Benzoylpiperidine Derivatives

Compound IDCell LineIC50 (µM)
18MDA-MB-23119.9
20COV31875.3
22OVCAR-37.9

Properties

IUPAC Name

N-(2-piperidin-2-ylethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c17-14(12-6-2-1-3-7-12)16-11-9-13-8-4-5-10-15-13;/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTFQTTYDNNKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCNC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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